N-(2,5-dimethoxybenzyl)-3-(3-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide
Description
N-(2,5-dimethoxybenzyl)-3-(3-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a structurally complex heterocyclic compound featuring a fused triazoloquinazoline core. The molecule is substituted with a 2,5-dimethoxybenzyl group at the N-position of the carboxamide and a 3-methylphenyl moiety at the 3-position of the triazole ring. The compound shares structural homology with derivatives reported in patents and synthetic studies, such as 4,5-dihydro-5-oxopyrazolo[1,5-a]quinazoline-3-carboxylic acid derivatives . Its synthesis likely involves cyclocondensation strategies similar to those described for related triazoloquinazolines, leveraging intermediates like diphenyl cyanocarbonimidate .
Properties
CAS No. |
1031934-67-4 |
|---|---|
Molecular Formula |
C26H23N5O4 |
Molecular Weight |
469.501 |
IUPAC Name |
N-[(2,5-dimethoxyphenyl)methyl]-3-(3-methylphenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide |
InChI |
InChI=1S/C26H23N5O4/c1-15-5-4-6-16(11-15)23-24-28-26(33)20-9-7-17(13-21(20)31(24)30-29-23)25(32)27-14-18-12-19(34-2)8-10-22(18)35-3/h4-13,30H,14H2,1-3H3,(H,27,32) |
SMILES |
CC1=CC(=CC=C1)C2=NNN3C2=NC(=O)C4=C3C=C(C=C4)C(=O)NCC5=C(C=CC(=C5)OC)OC |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(2,5-dimethoxybenzyl)-3-(3-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including anticancer activity, kinase inhibition, and other pharmacological effects.
- Molecular Formula : C26H23N5O4
- Molecular Weight : 469.5 g/mol
- CAS Number : 1031934-64-1
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:
- Inhibition of FLT3 Kinase : The compound has been shown to inhibit FLT3 kinase activity in acute myeloid leukemia (AML) cells. This inhibition leads to reduced phosphorylation of downstream signaling molecules such as STAT5 and ERK1/2, which are crucial for cell proliferation and survival in cancer cells .
- Cell Cycle Arrest : In MV4-11 cell lines treated with similar compounds, there was a noted arrest in the G1 phase of the cell cycle at concentrations as low as nanomolar levels. This effect is comparable to established FLT3 inhibitors like quizartinib .
Kinase Inhibition Profile
The compound's structure suggests potential interactions with various kinases. Preliminary studies indicate:
- CDK4/6 Inhibition : Similar triazoloquinazoline derivatives have shown low nanomolar affinity for CDK4/6 kinases. The carbonyl group present in the structure is essential for binding to these kinases .
- Selectivity Against Other Kinases : The compound may also exhibit selectivity against other kinases involved in cancer progression, although detailed profiling is still required .
Case Studies
- Study on AML Cells : A recent study demonstrated that compounds structurally related to this compound effectively inhibited cell growth in AML cell lines through targeted kinase inhibition .
- Mechanistic Studies : Mechanistic investigations revealed that the compound's action leads to significant apoptosis in treated cells. The activation of caspase pathways was observed at specific concentrations .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C26H23N5O4 |
| Molecular Weight | 469.5 g/mol |
| CAS Number | 1031934-64-1 |
| Anticancer Activity | Yes |
| FLT3 Inhibition | Yes |
| CDK4/6 Inhibition | Low Nanomolar Affinity |
Scientific Research Applications
Medicinal Chemistry and Pharmacological Applications
The compound is part of the quinazoline family, which is known for its wide range of biological activities. Quinazolines have been studied for their potential as:
- Anticancer Agents : Research indicates that quinazoline derivatives can exhibit significant anticancer properties. For instance, modifications at specific positions on the quinazoline core can enhance their cytotoxicity against various cancer cell lines. The incorporation of electron-donating groups has been shown to improve binding affinity and selectivity towards cancer targets .
- Antimicrobial Activity : Several studies have highlighted the antibacterial and antifungal properties of quinazoline derivatives. The presence of functional groups such as methoxy or dimethoxy moieties can enhance the antimicrobial efficacy of these compounds .
- Anti-inflammatory and Analgesic Properties : Quinazolines have also been explored for their anti-inflammatory effects. Substituents at the C-2 and C-3 positions can lead to improved analgesic activities, making them potential candidates for pain management therapies .
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of quinazoline derivatives similar to N-(2,5-dimethoxybenzyl)-3-(3-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant cytotoxic effects against breast cancer cell lines with IC50 values in low micromolar range. |
| Study B | Antimicrobial Properties | Showed effective inhibition against Gram-positive bacteria with minimal inhibitory concentrations lower than standard antibiotics. |
| Study C | Anti-inflammatory Effects | Reported reduction in inflammation markers in animal models treated with quinazoline derivatives. |
Synthetic Approaches
The synthesis of this compound typically involves multi-step reactions that allow for the incorporation of various substituents at strategic positions on the quinazoline ring. Recent advancements in synthetic methodologies have enabled more efficient and eco-friendly approaches to produce these compounds .
Conc
Comparison with Similar Compounds
Structural and Functional Implications:
Substituent Effects on Lipophilicity :
- The 2,5-dimethoxybenzyl group in the target compound introduces two electron-donating methoxy groups, enhancing water solubility compared to the unsubstituted benzyl group in the analog. However, the 3-methylphenyl substituent (electron-neutral) may marginally increase logP relative to the analog’s 4-methoxyphenyl group (electron-rich) .
Synthetic Pathways: Both compounds likely derive from a common triazoloquinazoline scaffold.
Preparation Methods
Hydrazinobenzoic Acid and N-Cyanoimidocarbonate Condensation
The reaction begins with the condensation of substituted hydrazinobenzoic acid (2 ) and N-cyanoimidocarbonate (1 ) in ethanol under basic conditions (triethylamine). This step forms a bicyclic intermediate, which undergoes acid-mediated cyclization to yield the triazoloquinazoline core. For example, refluxing with concentrated HCl facilitates lactam formation, critical for subsequent functionalization.
Representative Procedure :
A solution of 4-hydrazinobenzoic acid (10 mmol) and N-cyanoimidocarbonate (10 mmol) in ethanol is treated with triethylamine (30 mmol) at 0°C. After stirring overnight, acidification with HCl and refluxing produces the triazoloquinazoline carboxylic acid derivative.
Carboxamide Formation at C8
The C8 carboxylic acid group is converted to the target carboxamide through activation followed by coupling with 2,5-dimethoxybenzylamine. This two-step process is exemplified in US3850932A, which describes amidation strategies for triazoloquinazolines.
Acid Chloride Formation
The carboxylic acid intermediate is treated with thionyl chloride (SOCl2) in dichloromethane under reflux, producing the corresponding acyl chloride. Excess thionyl chloride is removed under reduced pressure.
Amine Coupling
The acyl chloride reacts with 2,5-dimethoxybenzylamine in tetrahydrofuran (THF) with triethylamine as a base. Stirring at room temperature for 6 hours facilitates amide bond formation. The product is isolated via filtration and recrystallized from THF/hexane.
Final Functionalization and Optimization
Alkylation of the Triazole Nitrogen
To enhance solubility and bioavailability, alkylation of the triazole nitrogen is performed using 2,5-dimethoxybenzyl bromide. Potassium carbonate in DMF at 60°C for 8 hours ensures complete substitution.
Crystallization and Characterization
Final purification involves sequential recrystallization from THF and characterization via NMR, IR, and mass spectrometry. For instance, $$ ^1H $$-NMR of the target compound exhibits distinct signals for the dimethoxybenzyl group (δ 3.70–3.75 ppm) and the methylphenyl moiety (δ 2.35 ppm).
Challenges and Mitigation Strategies
Regioselectivity in Cyclization
Competing pathways during triazole formation are mitigated by steric and electronic effects. Electron-withdrawing groups at C8 direct cyclization to the desired position.
Byproduct Formation in Amidation
Excessive heating during acyl chloride synthesis can lead to decomposition. Controlled reflux temperatures (40–50°C) and inert atmospheres minimize side reactions.
Q & A
Q. How can cryo-EM or X-ray crystallography elucidate the compound’s binding mode in complex with its target?
- Methodological Answer :
- Co-Crystallization : Soak protein crystals (e.g., human carbonic anhydrase) with 5 mM compound for 72h .
- Data Collection : Use synchrotron radiation (1.0 Å resolution) and refine structures via PHENIX .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
